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An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroisophthalic Acid

Foreword: A Molecule of Strategic Importance
In the landscape of modern chemical synthesis, 5-Fluoroisophthalic acid (5-FIPA) emerges

not merely as another aromatic dicarboxylic acid, but as a highly strategic building block. Its

utility spans the rational design of advanced materials and the intricate world of medicinal

chemistry. The introduction of a single fluorine atom onto the isophthalic acid backbone is a

subtle yet profound modification. This substitution dramatically influences the molecule's

electronic properties, hydrogen-bonding capabilities, and metabolic stability, making it a subject

of considerable interest for researchers, scientists, and drug development professionals. This

guide provides a comprehensive overview of the core physicochemical properties of 5-FIPA,

focusing on the experimental methodologies required for its thorough characterization. We will

delve into not just what its properties are, but how they are determined and why they are

significant, providing a framework for its effective application in research and development.

Molecular and Structural Characteristics
5-Fluoroisophthalic acid is defined by a rigid aromatic core functionalized with two carboxylic

acid groups and a single, electron-withdrawing fluorine atom. This specific arrangement

dictates its structural and reactive profile.
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Property Value Source(s)

IUPAC Name
5-fluorobenzene-1,3-

dicarboxylic acid
[1]

CAS Number 1583-66-0 [1][2][3]

Molecular Formula C₈H₅FO₄ [1][3][4]

Molecular Weight 184.12 g/mol [1][4]

Appearance Off-white solid [4]

Crystal Structure and Supramolecular Assembly
The solid-state architecture of 5-FIPA has been elucidated by single-crystal X-ray diffraction,

revealing a highly ordered structure governed by non-covalent interactions.[5][6]

Crystal System: Monoclinic

Space Group: P2₁/m

Key Insight: The molecule is nearly planar, with only a slight twist of the carboxyl groups

relative to the benzene ring.[5][6] This planarity is crucial for its application as a rigid linker in

the construction of Metal-Organic Frameworks (MOFs).

The crystal packing is dominated by a network of hydrogen bonds. Intermolecular O—H···O

interactions between the carboxylic acid groups of adjacent molecules form robust, hydrogen-

bonded ribbons.[5][6] Furthermore, C—H···F interactions help connect these ribbons, creating

a stable, two-dimensional supramolecular array.[5][6] This capacity for forming predictable and

strong intermolecular interactions is a cornerstone of its utility in crystal engineering.

Core Physicochemical Properties: A Summary
A precise understanding of the physicochemical properties of 5-FIPA is essential for its

handling, formulation, and application. The following table summarizes its key properties.

Where specific experimental data is not publicly available, this guide provides detailed

protocols for their determination in Section 4.0.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.scbt.com/p/5-fluoroisophthalic-acid-1583-66-0
https://www.scbt.com/p/5-fluoroisophthalic-acid-1583-66-0
https://store.apolloscientific.co.uk/product/5-fluoroisophthalic-acid
https://cymitquimica.com/products/10-F334155/1583-66-0/5-fluoroisophthalic-acid/
https://www.scbt.com/p/5-fluoroisophthalic-acid-1583-66-0
https://cymitquimica.com/products/10-F334155/1583-66-0/5-fluoroisophthalic-acid/
https://cymitquimica.com/products/54-PC908867/5-fluoroisophthalic-acid/
https://www.scbt.com/p/5-fluoroisophthalic-acid-1583-66-0
https://cymitquimica.com/products/54-PC908867/5-fluoroisophthalic-acid/
https://cymitquimica.com/products/54-PC908867/5-fluoroisophthalic-acid/
https://www.researchgate.net/publication/51079145_5-Fluoro-isophthalic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052173/
https://www.researchgate.net/publication/51079145_5-Fluoro-isophthalic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052173/
https://www.researchgate.net/publication/51079145_5-Fluoro-isophthalic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052173/
https://www.researchgate.net/publication/51079145_5-Fluoro-isophthalic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052173/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Expected Behavior
Significance &
Commentary

Melting Point Data not available.

A sharp melting range is a key

indicator of purity. Impurities

typically depress and broaden

the melting range. See

Protocol 4.1 for determination.

Boiling Point Decomposes before boiling.

Aromatic dicarboxylic acids

have very high melting points

and strong intermolecular

forces, leading to thermal

decomposition at temperatures

below their theoretical boiling

point.

Solubility

Soluble in methanol.[5][6]

Expected to be sparingly

soluble in water but soluble in

aqueous base (e.g., NaOH,

NaHCO₃).[7][8]

Solubility dictates solvent

choice for reactions,

purification (recrystallization),

and analysis. Solubility in base

is due to the deprotonation of

the acidic carboxyl groups to

form soluble carboxylate salts.

[9] See Protocol 4.2 for

determination.

Acidity (pKa) Two pKa values (pKa₁ and

pKa₂) are expected.

Experimental data not

available.

The two carboxylic acid groups

will have distinct pKa values.

The electron-withdrawing

fluorine atom is expected to

increase the acidity (lower the

pKa values) compared to the

parent isophthalic acid. pKa

values are critical for predicting

ionization state in physiological

media and for designing

purification and separation
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protocols. See Protocol 4.3 for

determination.

Spectroscopic Profile: Predicting the Signature
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. While a

complete public database of spectra for 5-FIPA is not available, its signature can be confidently

predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra are

typically recorded in a solvent like DMSO-d₆, which can solubilize the acid and provides a

distinct solvent signal.

¹H NMR (Proton NMR):

Carboxylic Acid Protons (-COOH): A very broad singlet is expected far downfield, typically

>13 ppm. This signal can sometimes be difficult to observe.

Aromatic Protons: The molecule's C₂ symmetry axis renders the protons at the C4 and C6

positions chemically equivalent, and the proton at the C2 position unique. Therefore, three

signals are expected in the aromatic region (~7.5-8.5 ppm).

The proton at C2 will appear as a triplet (or more complex multiplet) due to coupling with

the two equivalent protons at C4/C6.

The protons at C4/C6 will appear as a doublet of doublets due to coupling to the C2

proton and the fluorine atom at C5.

For comparison, the parent isophthalic acid in DMSO-d₆ shows signals at ~7.68 (triplet),

8.22 (doublet of doublets), and 8.55 (triplet) ppm.[10]

¹³C NMR (Carbon NMR):

Carboxylic Acid Carbons (-COOH): A signal is expected in the range of 165-170 ppm.
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Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic

carbons.

C1/C3 (carboxyl-bearing): Signal expected around 130-135 ppm.

C2: Signal expected around 120-130 ppm.

C4/C6: Signal expected around 115-125 ppm. The C-F coupling will split this signal.

C5 (fluorine-bearing): This signal will be a large doublet due to one-bond C-F coupling

and is expected to be the most downfield of the aromatic carbons, likely >160 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from

~2500 to 3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded dimers formed

by carboxylic acids.

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected around 1700-

1725 cm⁻¹. Conjugation with the aromatic ring shifts this to a slightly lower wavenumber than

in aliphatic carboxylic acids.

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the ~1450-1600 cm⁻¹

region.

C-F Stretch: A strong absorption is expected in the ~1100-1250 cm⁻¹ region.

C-H Bending (Aromatic): Bending vibrations (out-of-plane) in the ~700-900 cm⁻¹ region can

provide information about the substitution pattern.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

confirming the molecular formula.
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Molecular Ion (M⁺): In Electron Ionization (EI) mode, a clear molecular ion peak is expected

at an m/z (mass-to-charge ratio) of 184.

Key Fragmentation Patterns: The molecule is quite stable, but characteristic fragmentation

patterns for benzoic acids would be expected:

Loss of -OH (m/z 167)

Loss of -COOH (m/z 139)

Loss of CO₂ from the M-OH fragment (m/z 123)

Experimental Protocols for Physicochemical
Characterization
The following protocols are standardized methodologies for determining the key

physicochemical properties of 5-FIPA. These are self-validating systems designed for accuracy

and reproducibility.

Protocol: Melting Point Determination
This protocol uses the capillary melting point method, a standard for determining the melting

range of a crystalline organic solid.[11][12]

Methodology:

Sample Preparation: Place a small amount of dry 5-FIPA powder onto a clean, dry watch

glass. Grind the sample to a fine powder using a spatula.

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the

powder until a small amount (2-3 mm height) of the sample enters the tube.

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it

down a long glass tube, to pack the sample tightly into the bottom.

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus.
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Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min)

to find an approximate melting temperature. Allow the apparatus to cool.

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the

approximate melting point found in the previous step. Then, reduce the heating rate to 1-2

°C/min.

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial)

and the temperature at which the entire sample has melted (T_final). The melting range is

T_initial - T_final. A pure sample should have a sharp range of < 2 °C.

Sample Preparation Measurement

Grind Sample Load Capillary Pack Sample Insert into Apparatus Rapid Heating
(~15°C/min)

Approx. MP Slow Heating
(1-2°C/min)

Cool & Repeat
Record T_initial & T_final

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment
This protocol determines the solubility of 5-FIPA in key solvents, providing insight into its

polarity and acidity.[8][13]

Methodology:

Setup: Arrange three labeled test tubes.

Sample Addition: Add ~20 mg of 5-FIPA to each test tube.

Solvent Addition:

To Tube 1, add 1 mL of deionized water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b072099?utm_src=pdf-body-img
https://is.muni.cz/el/pharm/podzim2020/FAAI1_15/um/solubility_classification.pdf
https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To Tube 2, add 1 mL of 5% (w/v) aqueous sodium hydroxide (NaOH).

To Tube 3, add 1 mL of 5% (w/v) aqueous sodium bicarbonate (NaHCO₃).

Observation: Agitate each tube vigorously for 30-60 seconds. Observe and record whether

the solid dissolves completely, partially, or not at all.

Interpretation:

Water: Low solubility is expected due to the hydrophobic benzene ring.[9]

5% NaOH: Complete dissolution is expected. NaOH is a strong base that will deprotonate

the carboxylic acids to form the highly water-soluble sodium 5-fluoroisophthalate salt.

5% NaHCO₃: Complete dissolution with effervescence (CO₂ bubbles) is expected. Sodium

bicarbonate is a weak base, but it is strong enough to deprotonate carboxylic acids,

confirming their presence.[13]

Caption: Decision tree for solubility-based classification.

Protocol: pKa Determination via Potentiometric Titration
This protocol determines the acid dissociation constants (pKa₁ and pKa₂) by monitoring pH

changes during titration with a strong base.[14][15]

Methodology:

Solution Preparation: Accurately weigh ~0.1 mmol of 5-FIPA and dissolve it in ~50 mL of

deionized water. Gentle warming may be required. If solubility is poor, a co-solvent like

methanol or ethanol can be used, but the resulting pKa will be an apparent pKa (pKa_app).

Apparatus Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH

meter using standard buffers (pH 4, 7, and 10). Immerse the pH electrode in the solution.

Titration: Fill a burette with a standardized solution of ~0.1 M NaOH.

Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After

each addition, allow the pH reading to stabilize, then record the total volume of NaOH added

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://chem.libretexts.org/Courses/Purdue/Chem_26505%3A_Organic_Chemistry_I_(Lipton)/Chapter_4._Intermolecular_Forces_and_Physical_Properties/4.4_Solubility
https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://web.williams.edu/wp-etc/chemistry/epeacock/EPL_CHEM_153/153-LABMAN_PDF_05/4-OrganicAcidID.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and the corresponding pH. Continue well past the second equivalence point (e.g., to pH 12).

Data Analysis:

Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration

curve with two distinct equivalence points.

Determine the volume of NaOH at the first and second equivalence points (V_eq1 and

V_eq2).

The first pKa (pKa₁) is equal to the pH at the first half-equivalence point (when the volume

of added NaOH is V_eq1 / 2).

The second pKa (pKa₂) is equal to the pH at the second half-equivalence point (when the

volume of added NaOH is (V_eq1 + V_eq2) / 2).
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Setup & Titration

Data Analysis

Prepare 5-FIPA Solution

Calibrate pH Meter

Titrate with NaOH
Record (Volume, pH)

Plot pH vs. Volume

Identify Equivalence Points
(V_eq1, V_eq2)

pH at V_eq1 / 2 = pKa₁ pH at (V_eq1+V_eq2)/2 = pKa₂
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Caption: Workflow for pKa determination by titration.

Reactivity and Applications
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The physicochemical properties of 5-FIPA directly inform its utility as a versatile chemical

building block.

Role in Advanced Materials: MOF Synthesis
5-FIPA is an excellent candidate for a "linker" or "strut" in the synthesis of Metal-Organic

Frameworks (MOFs).

Rigidity: The benzene core provides a rigid scaffold, which is essential for creating porous

materials with permanent, well-defined cavities.

Coordination: The two carboxylate groups can chelate to metal ions (e.g., Zn²⁺, Cu²⁺, Eu³⁺),

forming strong coordination bonds that build the framework.[11]

Functionality: The fluorine atom is not just a passive substituent. It modifies the electronic

environment of the linker, which can fine-tune the properties of the resulting MOF, such as its

gas sorption characteristics or its photoluminescent behavior.[5][11] A related compound, 4-

Fluoroisophthalic acid, is used to create fluorescent MOFs for chemical sensing applications.

[16]

5-Fluoroisophthalic
Acid (Linker)

Porous MOF Crystal

Coordination
Bonding

Metal Ion
(Node)

Click to download full resolution via product page

Caption: Role of 5-FIPA as a linker in MOF synthesis.
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Significance in Medicinal Chemistry
In drug design, the incorporation of fluorine is a well-established strategy to enhance a

molecule's therapeutic profile. 5-FIPA serves as a valuable precursor for creating complex

bioactive molecules.

Metabolic Stability: C-F bonds are very strong and not easily metabolized by cytochrome

P450 enzymes. Replacing a C-H bond with a C-F bond can block metabolic oxidation at that

site, increasing the drug's half-life.

Bioisosterism: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl

group. While sterically similar to hydrogen, its powerful electron-withdrawing nature can

significantly alter the acidity (pKa) of nearby functional groups, thereby influencing a drug's

binding affinity to its target protein.[11]

Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or

other non-covalent interactions within a protein's binding pocket, potentially increasing

potency.

Safety and Handling
Proper handling of 5-Fluoroisophthalic acid is crucial to ensure laboratory safety. The

following information is summarized from available Safety Data Sheets (SDS).

Hazards:

Causes skin irritation (H315).[2]

Causes serious eye irritation (H319).[2]

May cause respiratory irritation (H335).[2]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.[17]

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[17]
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Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to

keep airborne concentrations low.[17]

Storage:

Store in a tightly closed container.[17]

Keep in a cool, dry, well-ventilated area away from incompatible substances such as

strong oxidizing agents and strong bases.[17][18]

Conclusion
5-Fluoroisophthalic acid is a molecule whose value is far greater than the sum of its parts.

The strategic placement of a fluorine atom on a rigid dicarboxylic acid framework creates a

building block with tunable electronic properties and diverse reactivity. While gaps remain in the

publicly available data for some of its core physicochemical properties, this guide has provided

the authoritative experimental frameworks necessary for their determination. By understanding

and applying these characterization protocols, researchers, scientists, and drug developers can

fully harness the potential of 5-Fluoroisophthalic acid to create the next generation of

advanced materials and targeted therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluoroisophthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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